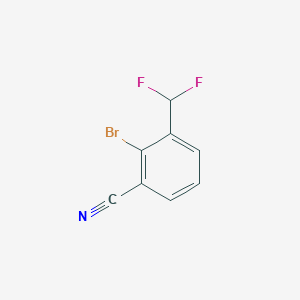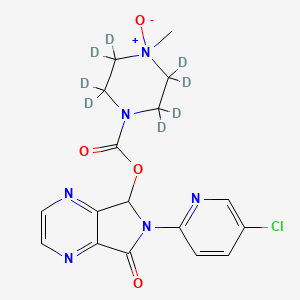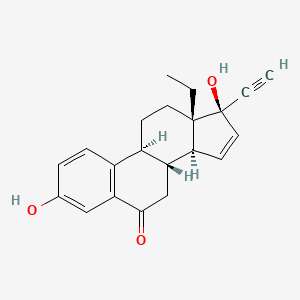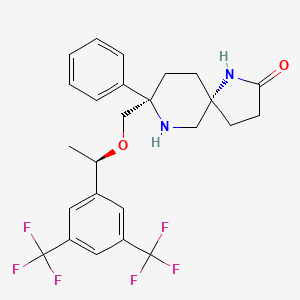
Rolapitant (1R,2R,3R)-Isomer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rolapitant (1R,2R,3R)-Isomer is a selective and long-acting neurokinin-1 (NK1) receptor antagonist. It is primarily used in the prevention of chemotherapy-induced nausea and vomiting (CINV). The compound works by blocking the action of substance P, a neuropeptide associated with vomiting, at the NK1 receptor.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rolapitant (1R,2R,3R)-Isomer involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. One common synthetic route includes the hydroboration-oxidation reaction, which is used to prepare specific intermediates . The resolution of enantiomers is often achieved through the reaction with (L)-(+)-tartaric acid, which helps in obtaining the desired (1R,2R,3R)-isomer .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced separation techniques to isolate the desired isomer from a mixture of stereoisomers.
Chemical Reactions Analysis
Types of Reactions
Rolapitant (1R,2R,3R)-Isomer undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution Reagents: Common reagents for substitution reactions include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols.
Scientific Research Applications
Rolapitant (1R,2R,3R)-Isomer has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in the study of NK1 receptor antagonists.
Biology: Investigated for its role in modulating the effects of substance P in various biological systems.
Medicine: Primarily used in the prevention of CINV, with ongoing research into its potential use in other conditions involving substance P.
Industry: Utilized in the pharmaceutical industry for the development of antiemetic drugs.
Mechanism of Action
Rolapitant (1R,2R,3R)-Isomer exerts its effects by selectively binding to the NK1 receptor, thereby blocking the action of substance P. This inhibition prevents the transmission of signals that trigger vomiting. The molecular targets involved include the NK1 receptors located in the central and peripheral nervous systems.
Comparison with Similar Compounds
Similar Compounds
Aprepitant: Another NK1 receptor antagonist used for the prevention of CINV.
Fosaprepitant: A prodrug of aprepitant with similar antiemetic properties.
Uniqueness
Rolapitant (1R,2R,3R)-Isomer is unique due to its long half-life, which allows for less frequent dosing compared to other NK1 receptor antagonists. This property makes it particularly advantageous for patients undergoing chemotherapy, as it reduces the need for multiple doses.
Properties
Molecular Formula |
C25H26F6N2O2 |
|---|---|
Molecular Weight |
500.5 g/mol |
IUPAC Name |
(5R,8R)-8-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-8-phenyl-1,9-diazaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C25H26F6N2O2/c1-16(17-11-19(24(26,27)28)13-20(12-17)25(29,30)31)35-15-23(18-5-3-2-4-6-18)10-9-22(14-32-23)8-7-21(34)33-22/h2-6,11-13,16,32H,7-10,14-15H2,1H3,(H,33,34)/t16-,22+,23+/m1/s1 |
InChI Key |
FIVSJYGQAIEMOC-XARZLDAJSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC[C@@]2(CC[C@@]3(CCC(=O)N3)CN2)C4=CC=CC=C4 |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC3(CCC(=O)N3)CN2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate](/img/structure/B13442530.png)
![(3a,5b,6a)-3,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxo-cholan-24-oic Acid](/img/structure/B13442535.png)
![2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide](/img/structure/B13442536.png)
![3-[3-(Hydroxymethyl)piperidin-1-yl]-1lambda6-thiolane-1,1-dione](/img/structure/B13442543.png)
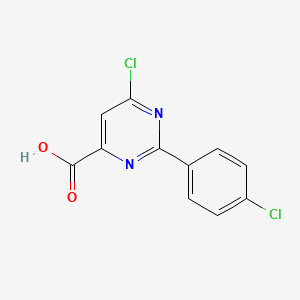
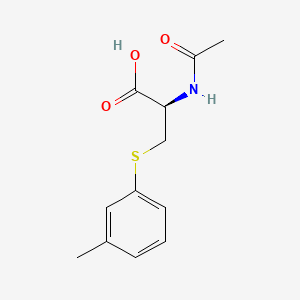
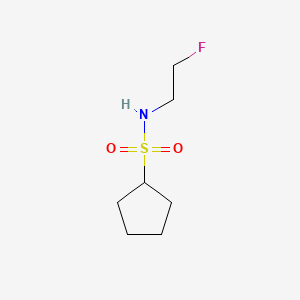
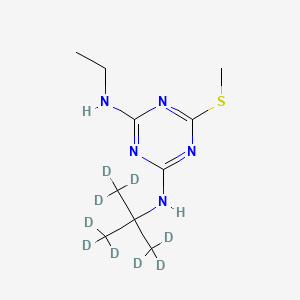
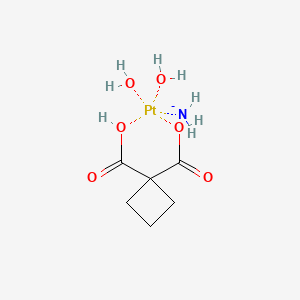
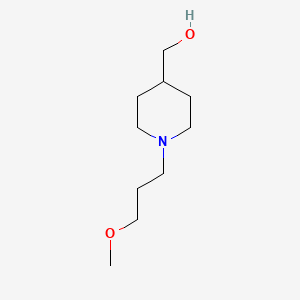
![sodium;(2R,4S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylate](/img/structure/B13442580.png)
